Noncompetitive Mouse ELOVL6 Inhibition Mechanism
ELOVL6-IN-3 (Compound-A) dose-dependently inhibits mouse ELOVL6 activity with an IC50 value of 0.350 μM. It acts as a noncompetitive inhibitor with respect to malonyl-CoA, exhibiting a Ki of 994 nM [1]. In contrast, later-generation inhibitor ELOVL6-IN-2 demonstrates a >10-fold higher potency with an IC50 of 34 nM against mouse ELOVL6 . This differential in potency is critical for studies requiring varying degrees of target engagement.
| Evidence Dimension | Inhibitory Potency against Mouse ELOVL6 |
|---|---|
| Target Compound Data | IC50 = 0.350 μM |
| Comparator Or Baseline | ELOVL6-IN-2 (IC50 = 34 nM) |
| Quantified Difference | ELOVL6-IN-2 is >10-fold more potent than ELOVL6-IN-3 (350 nM vs. 34 nM). |
| Conditions | In vitro enzymatic assay using recombinant mouse ELOVL6. |
Why This Matters
The lower potency of ELOVL6-IN-3 makes it a suitable tool for achieving partial inhibition or for use in assays where a less potent reference compound is required, while the noncompetitive mechanism provides a distinct mode of inhibition compared to some other analogs.
- [1] Shimamura K, Kitazawa H, Miyamoto Y, et al. 5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione, a Potent Inhibitor for Mammalian Elongase of Long-Chain Fatty Acids Family 6: Examination of Its Potential Utility as a Pharmacological Tool. J Pharmacol Exp Ther. 2009;330(1):249-256. View Source
